1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is usually carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group can protect amine groups during chemical reactions, preventing unwanted side reactions. The azocane ring structure may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- 1-[(tert-butoxy)carbonyl]pyrrolidine-4-carboxylic acid
- 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid is unique due to its azocane ring structure, which distinguishes it from other similar compounds with different ring sizes. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2624142-34-1 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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